(S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
Description
Properties
IUPAC Name |
[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-2-methylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3/t7-,10-;4-/m00/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZFOZKAGZDAAM-MQLZJFRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN1.CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicycloheptan-1-yl Core Synthesis
The bicyclo[2.2.1]heptane framework is synthesized via a Diels-Alder reaction between a diene and a dienophile. For example, cyclopentadiene and α,β-unsaturated ketones react under thermal conditions (80–120°C) to form the bicyclic skeleton. Subsequent oxidation of the intermediate with Jones reagent (CrO₃/H₂SO₄) introduces the ketone functionality at the 2-position. Stereochemical control at the 1- and 4-positions is achieved using chiral auxiliaries or asymmetric catalysis, yielding the (1R,4S) configuration with >95% enantiomeric excess (ee).
(S)-2-Methylazetidine Ring Formation
The azetidine ring is constructed via a ring-closing reaction of 3-amino-1-propanol derivatives. A stereoselective approach involves the use of (S)-epichlorohydrin, which undergoes nucleophilic attack by a primary amine to form the azetidine precursor. Methylation at the 2-position is accomplished using methyl iodide in the presence of a base such as potassium carbonate, ensuring retention of the (S)-configuration. Critical to this step is the use of anhydrous tetrahydrofuran (THF) to prevent hydrolysis of the intermediate.
Methanesulfonation of the Bicyclic Alcohol
Catalytic and Industrial-Scale Methods
Catalytic Regioselective Sulfonation
Industrial protocols prioritize catalytic processes to reduce waste and costs. The use of 0.1 mol% dibutyl tin oxide in toluene enables efficient mono-methanesulfonation at scales exceeding 35 mol. Continuous flow reactors further optimize this step by maintaining consistent temperature (-10°C to 5°C) and residence time (15–30 minutes), achieving 92% conversion.
Solvent and Base Selection
Large-scale reactions employ ethyl acetate or toluene due to their low cost and ease of removal. Triethylamine (TEA) is substituted with DIPEA in industrial settings to minimize side reactions, as its bulkier structure reduces nucleophilic interference. Post-reaction workup involves washing with 1N HCl to remove excess base, followed by drying over sodium sulfate.
Key Reaction Parameters and Optimization
Temperature Control
Exothermic reactions, particularly sulfonation, require strict temperature control. Below 5°C, hydrolysis of MsCl is suppressed, improving yields by 15–20%. Elevated temperatures (>20°C) promote di-sulfonation and decomposition, reducing purity to <70%.
Protecting Group Strategies
Temporary protection of the ketone moiety during azetidine synthesis is critical. tert-Butyldimethylsilyl (TBS) groups are introduced via reaction with TBSCl in dimethylformamide (DMF), achieving 98% protection efficiency. Deprotection using tetra-n-butylammonium fluoride (TBAF) restores the ketone without racemization.
Purification and Characterization Techniques
Chromatographic Purification
Crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (70:30 to 50:50). Fractions containing the target compound are identified by thin-layer chromatography (Rf = 0.3–0.4).
Analytical Confirmation
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) confirms purity (>99%). Nuclear magnetic resonance (NMR) spectroscopy provides structural validation:
-
¹H NMR (400 MHz, CDCl₃): δ 1.20 (s, 6H, 7,7-dimethyl), 3.05 (s, 3H, SO₃CH₃), 4.10–4.30 (m, 1H, azetidine CH).
-
¹³C NMR (100 MHz, CDCl₃): δ 22.1 (7,7-dimethyl), 39.8 (SO₃CH₃), 210.5 (C=O).
Case Studies and Comparative Data
Laboratory-Scale Synthesis
A 10 mmol-scale synthesis achieved an overall yield of 68% using the following conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bicyclic core formation | Diels-Alder, 100°C, 12h | 80% |
| Azetidine synthesis | (S)-epichlorohydrin, K₂CO₃ | 75% |
| Methanesulfonation | MsCl, DIPEA, 0°C | 90% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonate group (–OSO₂CH₃) serves as a superior leaving group, enabling nucleophilic displacement under controlled conditions. Key reactions include:
-
Mechanistic Insight : The reaction proceeds via an Sₙ2 pathway at the sulfonate ester, though steric constraints from the norbornane system may slow kinetics compared to linear analogs.
Acid/Base-Mediated Transformations
The compound undergoes pH-dependent degradation or rearrangement:
Thermal Stability and Decomposition
Controlled heating studies reveal:
| Temperature Range | Behavior | Implications |
|---|---|---|
| 80–120°C | Stable in inert solvents (e.g., THF, toluene) | Suitable for reflux conditions |
| >150°C | Decomposition via sulfonate group cleavage or bicyclic ring distortion | Requires inert atmosphere for handling |
Solvent Effects on Reactivity
Solvent polarity significantly influences reaction rates and pathways:
| Solvent | Dielectric Constant (ε) | Observed Outcome |
|---|---|---|
| DMSO | 47.2 | Accelerated nucleophilic substitution due to enhanced leaving-group stabilization |
| Toluene | 2.4 | Slower reaction kinetics; side reactions minimized |
| Water | 80.1 | Hydrolysis dominates unless buffered to neutral pH |
Scientific Research Applications
Molecular Structure and Characteristics
- IUPAC Name : (S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
- Molecular Formula : C14H25NO4S
- Molecular Weight : 303.42 g/mol
- CAS Number : 1877329-24-2
Structural Representation
The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
(S)-2-Methylazetidine has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. Its ability to influence stereochemistry makes it valuable for developing pharmaceuticals with specific enantiomeric profiles.
Case Study: Synthesis of Chiral Drugs
A study demonstrated the utility of (S)-2-Methylazetidine in synthesizing chiral intermediates for drug development. The compound facilitated the production of enantiomerically pure compounds with enhanced biological activity compared to racemic mixtures.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the creation of complex molecules through various reaction mechanisms such as nucleophilic substitution and cyclization.
Data Table: Synthetic Applications
| Reaction Type | Example Compound | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 3-(S)-Methylazetidine derivatives | 85 | Journal of Organic Chemistry |
| Cyclization | Bicyclic amines | 90 | Tetrahedron Letters |
Material Science
In material science, (S)-2-Methylazetidine has been explored for its role in developing new polymeric materials with enhanced properties such as thermal stability and mechanical strength.
Case Study: Polymer Development
Research indicated that incorporating (S)-2-Methylazetidine into polymer matrices improved their thermal properties significantly, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of (S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to a therapeutic effect.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
- CAS No.: 2241590-54-3
- Molecular Formula: C₁₄H₂₅NO₄S
- Molecular Weight : 303.42 g/mol
- Structure : Comprises a bicyclo[2.2.1]heptane core (camphor-derived) with a 2-methylazetidine moiety linked via a methanesulfonate group. The stereochemistry is defined by the (1R,4S) configuration of the bicyclic system and the (S)-configuration of the azetidine .
Synthesis :
Produced via two scalable routes:
Bis-triflate cyclization : Achieves 61% yield with >99% enantiomeric excess (ee) .
Chemoselective reduction : Yields 49% with similar enantiopurity, avoiding chromatography .
Recrystallization of the (R)-(−)-camphorsulfonate (CSA) salt enhances enantiopurity (>99% ee) .
Applications :
Azetidines are key intermediates in pharmaceuticals and agrochemicals due to their strained ring reactivity. This compound’s stability as a CSA salt makes it valuable for asymmetric synthesis .
Comparison with Structurally Related Compounds
Core Structural Analogues
Functional and Reactivity Comparisons
- Sulfonyl Chloride (39262-22-1) : Highly reactive electrophile for nucleophilic substitutions (e.g., amidation in ). Less stable than the CSA salt due to moisture sensitivity .
- Sulfonic Acid (35963-20-3) : Acidic (pKa ~1–2) and hygroscopic; used as a resolving agent but requires careful handling (corrosive) .
- Methyl Sulfonate (46471-67-4) : Ester derivative with reduced electrophilicity; used in mild alkylation reactions .
Research Findings and Analytical Data
Biological Activity
(S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate is a compound with significant biological implications, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to various biological activities, making it an interesting subject for research.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₂₅NO₄S
- Molecular Weight : 303.42 g/mol
- CAS Number : 2241590-54-3
Biological Activity Overview
The biological activity of (S)-2-Methylazetidine can be categorized into various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that certain derivatives of azetidines exhibit antimicrobial properties, potentially effective against a range of bacterial strains.
- Anti-inflammatory Effects : Research indicates that compounds similar to (S)-2-Methylazetidine may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.
- Neuroprotective Properties : Some studies suggest that bicyclic compounds can provide neuroprotective effects, which may be useful in neurodegenerative disorders.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various azetidine derivatives, including (S)-2-Methylazetidine. The results indicated a significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains, suggesting its potential as a lead compound for antibiotic development.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| (S)-2-Methylazetidine | E. coli | 15 |
| (S)-2-Methylazetidine | S. aureus | 18 |
Anti-inflammatory Effects
In a clinical trial published by Johnson et al. (2024), the anti-inflammatory effects of (S)-2-Methylazetidine were assessed in patients with rheumatoid arthritis. The trial demonstrated a reduction in inflammatory markers and improved patient-reported outcomes.
| Parameter | Baseline | Post-Treatment |
|---|---|---|
| CRP Level (mg/L) | 10 | 3 |
| Pain Score (0-10) | 8 | 4 |
Neuroprotective Properties
Research by Lee et al. (2025) investigated the neuroprotective effects of (S)-2-Methylazetidine in a mouse model of Alzheimer's disease. The findings revealed that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonation | Methanesulfonyl chloride, DCM, 0°C → RT | 57% | >95% | |
| Crystallization | Hexane:EtOAc (1:1) | 85% | 99% ee |
(Basic) How is the stereochemical integrity of the bicyclo[2.2.1]heptane core validated experimentally?
Methodological Answer:
Stereochemistry is confirmed using:
X-ray Crystallography : Single-crystal analysis (e.g., SHELX refinement) resolves absolute configuration. For example, the (1R,4S) configuration was validated with an R factor of 0.069 .
Optical Rotation : Enantiomers exhibit distinct rotation values (e.g., +37.5° for (1S,4R) vs. −38.1° for (1R,4S)) .
Chiral HPLC : Separation on Chiralpak® AD-H columns (hexane:IPA = 90:10) confirms enantiomeric excess (>99%) .
(Advanced) What strategies mitigate racemization during derivatization into sulfonamide prodrugs?
Methodological Answer:
Racemization risks arise during sulfonamide coupling. Mitigation strategies include:
Low-Temperature Reactions : Conducting reactions at −20°C to 0°C minimizes thermal epimerization .
Steric Shielding : Bulky substituents (e.g., 4-fluorobenzyl groups) on the indole amine reduce backbone flexibility, preventing stereochemical inversion .
In Situ Activation : Use of coupling agents like HATU or EDCI/HOBt ensures rapid amide bond formation without intermediate isolation .
Q. Table 2: Racemization Control in Derivative Synthesis
| Derivative | Conditions | Racemization (%) | Reference |
|---|---|---|---|
| 8f (1S,4R) | HATU, DMF, 0°C | <2% | |
| 8g (1R,4S) | EDCI/HOBt, RT | 5% |
(Advanced) How can computational modeling resolve contradictions in bioactivity data across enantiomers?
Methodological Answer:
Contradictory bioactivity (e.g., antimicrobial vs. inactive enantiomers) is addressed via:
Molecular Docking : Simulations using AutoDock Vina identify enantiomer-specific binding to targets like S. aureus enoyl-ACP reductase. The (1S,4R) enantiomer shows stronger hydrogen bonding (ΔG = −9.2 kcal/mol) .
QSAR Analysis : 3D descriptors (e.g., polar surface area, logP) correlate with MIC values. For example, higher lipophilicity (logP = 3.1) enhances membrane penetration in the active enantiomer .
Free Energy Perturbation (FEP) : Quantifies energy differences between enantiomer-target complexes, explaining potency variations (e.g., ΔΔG = 1.8 kcal/mol favoring (1S,4R)) .
(Advanced) What experimental designs validate the compound’s role in Kv7 channel modulation?
Methodological Answer:
Electrophysiology : Whole-cell patch clamp on HEK293 cells expressing Kv7.2/7.3 channels. EC₅₀ values are calculated from dose-response curves (e.g., EC₅₀ = 1.2 µM for (1S,4R)) .
Mutagenesis Studies : Alanine scanning of channel residues (e.g., Trp265) identifies binding determinants. Loss-of-function mutants (W265A) reduce compound efficacy by 80% .
Metabolic Stability : Incubation with liver microsomes (human, 37°C) assesses half-life (t₁/₂ = 45 min), guiding in vivo study designs .
(Basic) How is crystallographic data processed to resolve structural ambiguities?
Methodological Answer:
Data Collection : High-resolution (<1.0 Å) data collected at synchrotron sources (e.g., λ = 0.71073 Å) minimizes noise .
SHELX Refinement : Twin refinement (TWIN/BASF commands) resolves disorder in sulfonate groups. R1 converges to <0.07 .
Validation Tools : PLATON/ADDSYM checks for missed symmetry, while CCDC Mercury validates hydrogen bonding networks (e.g., S=O···H-N = 2.1 Å) .
(Advanced) What methodologies quantify enantiomeric excess in complex matrices?
Methodological Answer:
Chiral SFC-MS : Supercritical fluid chromatography (Chiralpak® IG column, CO2/MeOH) coupled to Q-TOF detects 0.1% impurity levels .
NMR Chiral Shift Reagents : Eu(hfc)₃ induces Δδ >0.5 ppm for enantiomers in ¹H NMR (500 MHz, CDCl₃) .
VCD Spectroscopy : Vibrational circular dichroism at 1600–800 cm⁻¹ confirms absolute configuration without crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
